3-Ethyl-2-(methylthio)phenol
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Overview
Description
3-Ethyl-2-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a methylthio group (-SCH3) and the hydrogen atom in the meta position is replaced by an ethyl group (-C2H5)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 2-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(methylthio)phenol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
The reaction mixture is heated under reflux, allowing the ethyl group to attach to the phenol ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of phenol derivatives
Substitution: Formation of halogenated or nitrated phenol derivatives
Scientific Research Applications
3-Ethyl-2-(methylthio)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(methylthio)phenol depends on its specific application. In biological systems, it may interact with enzymes and proteins through its phenolic and methylthio groups. These interactions can lead to the modulation of enzyme activity or the inhibition of microbial growth. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)phenol: Lacks the ethyl group, making it less hydrophobic.
3-Methyl-2-(methylthio)phenol: Has a methyl group instead of an ethyl group, affecting its reactivity and solubility.
4-Ethyl-2-(methylthio)phenol: The ethyl group is in the para position, altering its chemical properties.
Uniqueness
3-Ethyl-2-(methylthio)phenol is unique due to the specific positioning of the ethyl and methylthio groups on the phenol ring. This arrangement influences its chemical reactivity, solubility, and potential biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3-ethyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
KONHWVXNJWSESK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)SC |
Origin of Product |
United States |
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